molecular formula C10H16BNO2S B6273386 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole CAS No. 2223050-67-5

5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole

Cat. No. B6273386
CAS RN: 2223050-67-5
M. Wt: 225.1
InChI Key:
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Description

5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole (5-Methyl-4-TMTD) is a novel synthetic compound that has been studied extensively in recent years. It is a member of the boronate ester family, which is known for its unique chemical properties. 5-Methyl-4-TMTD has shown promise in a variety of scientific research applications, including drug discovery, biochemistry, and biophysics.

Scientific Research Applications

5-Methyl-4-TMTD has been studied extensively in recent years as a potential drug candidate. It has been shown to have anti-tumor, anti-inflammatory, and anti-fungal properties, making it a promising candidate for drug development. Additionally, 5-Methyl-4-TMTD has been studied in the fields of biochemistry and biophysics, where it has been used to study the structure and dynamics of proteins and other biomolecules. It has also been used in the development of biosensors and other analytical tools.

Mechanism of Action

The exact mechanism of action of 5-Methyl-4-TMTD is not yet fully understood. However, it is believed to interact with proteins and other biomolecules through a process known as covalent bonding. This involves the formation of a covalent bond between the boronate ester and the target biomolecule, which can alter the structure and function of the target molecule. Additionally, it is believed that 5-Methyl-4-TMTD may interact with cell membranes and other cellular components, leading to changes in cell physiology.
Biochemical and Physiological Effects
5-Methyl-4-TMTD has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Additionally, it has been shown to have anti-inflammatory and anti-fungal properties. In vivo studies have shown that 5-Methyl-4-TMTD can reduce inflammation, reduce oxidative stress, and improve overall health.

Advantages and Limitations for Lab Experiments

5-Methyl-4-TMTD has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and it is relatively stable in aqueous solutions. Additionally, it has low toxicity and is not known to be carcinogenic. However, it is important to note that 5-Methyl-4-TMTD has a relatively low solubility in water, making it difficult to use in some experiments. Additionally, it is important to note that 5-Methyl-4-TMTD is not approved for use in humans, so any experiments involving its use should be conducted with caution.

Future Directions

Given the promising results of 5-Methyl-4-TMTD in scientific research applications, there are many potential future directions for research. These include further studies into its mechanism of action, its effects on cell physiology, and its potential as a drug candidate. Additionally, further studies could be conducted into its potential use in biosensors and other analytical tools. Finally, further studies could be conducted into its potential use in other fields, such as agriculture and materials science.

Synthesis Methods

5-Methyl-4-TMTD can be synthesized using a variety of methods. The most common method involves the use of a boronic acid, an aryl halide, and a base such as sodium hydroxide. The reaction is typically carried out in a solvent such as dichloromethane, and the resulting product is purified by column chromatography. Other methods of synthesis include the use of aryl boronic acids, aryl boronic esters, and aryl boronates.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole involves the reaction of 5-methyl-1,3-thiazole with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst.", "Starting Materials": [ "5-methyl-1,3-thiazole", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "Palladium catalyst" ], "Reaction": [ "Step 1: Dissolve 5-methyl-1,3-thiazole and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in a suitable solvent such as toluene or DMF.", "Step 2: Add a palladium catalyst such as PdCl2(PPh3)2 to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours.", "Step 4: Cool the reaction mixture and extract the product using a suitable solvent such as ethyl acetate.", "Step 5: Purify the product using column chromatography or recrystallization." ] }

CAS RN

2223050-67-5

Product Name

5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole

Molecular Formula

C10H16BNO2S

Molecular Weight

225.1

Purity

95

Origin of Product

United States

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